molecular formula C16H11FN2O3 B2683929 N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-49-2

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2683929
CAS No.: 302922-49-2
M. Wt: 298.273
InChI Key: WPUHBOJUTFQPOE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound built on the privileged 4-hydroxy-2-quinolinone scaffold, a structure of high interest in medicinal chemistry for its diverse biological potential . The molecule features a 3-fluorophenyl carboxamide group, a modification known to enhance metabolic stability and binding affinity in drug discovery efforts . This rigid, planar structure provides hydrogen-bonding capabilities, making it a valuable intermediate for exploring structure-activity relationships and developing enzyme inhibitors or receptor modulators . Quinolinone-3-carboxamides, as a chemical class, are actively investigated for their anti-inflammatory and analgesic properties . Research on related halogen-substituted anilides has identified compounds with significant analgesic activity that is superior to some standard drugs and operates through non-opioid receptor mechanisms . Furthermore, the 4-hydroxy-2-quinolinone core is a key structural element in multi-target agents, with some derivatives demonstrating potent lipoxygenase (LOX) inhibitory activity combined with antioxidant effects, positioning them as promising candidates for treating inflammation and oxidative stress-related diseases . This compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

302922-49-2

Molecular Formula

C16H11FN2O3

Molecular Weight

298.273

IUPAC Name

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)

InChI Key

WPUHBOJUTFQPOE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-hydroxyquinoline.

    Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with 2-hydroxyquinoline under specific reaction conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the phenyl ring activates the molecule for nucleophilic substitution. Common reagents include:

Reagent Conditions Product
NH₃ (ammonia)High temperature, polar aprotic solventAmino-substituted quinoline derivative
R-NH₂ (primary amines)DMF, 80–100°CN-alkyl/aryl carboxamide derivatives

This reactivity is critical for modifying the fluorophenyl group to enhance pharmacological properties .

Oxidation and Reduction

The hydroxy and carbonyl groups participate in redox reactions:

  • Oxidation :

    • Reagents : KMnO₄ (acidic conditions), CrO₃

    • Products : Quinoline-2,4-dione derivatives via hydroxyl group oxidation .

  • Reduction :

    • Reagents : NaBH₄, LiAlH₄

    • Products : 4-hydroxy-2-quinolinol derivatives (reduces carbonyl to alcohol).

Condensation Reactions

The carboxamide group reacts with carbonyl compounds (e.g., aldehydes) under acidic conditions to form imines or hydrazones. For example:

  • Reagent : Acetic anhydride (Ac₂O)

  • Product : Acetylated derivatives at the hydroxy group .

Carboxamide Formation

A critical step in synthesizing this compound involves coupling the quinoline core with 3-fluorophenylamine:

Step Reagents/Conditions Yield
Ester activationHOBt/DCC in dry toluene85–90%
Amine couplingReflux with 3-fluorophenylamine, 24 hrs75–80%

This method ensures regioselective amide bond formation .

Functional Group Interconversion

The hydroxy group at position 4 can be modified:

  • Etherification :

    • Reagent : Alkyl halides (e.g., CH₃I) in presence of K₂CO₃

    • Product : 4-alkoxyquinoline derivatives .

  • Esterification :

    • Reagent : AcCl in pyridine

    • Product : 4-acetoxyquinoline-3-carboxamide .

Bioactive Derivatives

Structural modifications correlate with enhanced bioactivity:

Derivative Activity IC₅₀/EC₅₀
4-Hydroxy-2-oxo-N-(3-fluorobenzyl)LOX inhibition10 μM
Acetylated ferulic acid hybridDual antioxidant/LOX inhibition52 μM
tert-Butyl-substituted phenol variantCFTR potentiation (e.g., Ivacaftor)<1 μM

These derivatives demonstrate the compound’s versatility in drug design .

Stability and Reactivity Trade-offs

  • Hydrolysis Sensitivity : The carboxamide bond hydrolyzes under strong acidic/basic conditions, limiting oral bioavailability .

  • Fluorine Effects : The 3-fluorophenyl group increases lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs .

Mechanistic Insights from Computational Studies

Molecular docking reveals:

  • The quinoline core forms π-π interactions with aromatic residues in enzyme active sites (e.g., LOX).

  • The fluorophenyl group occupies hydrophobic pockets, enhancing binding affinity .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit significant antibacterial and antiviral activities. For instance, a series of N'-arylidene derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication and exhibit antibacterial effects against various strains. The results showed moderate antibacterial activity, suggesting that modifications to the core structure could enhance efficacy against resistant bacterial strains .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundActivity TypeMIC (µM)Reference
Compound 6Antibacterial16 ± 6
N-thiadiazole derivativeAntibacterialNot specified

Anticancer Potential

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Studies have demonstrated that certain quinoline derivatives can induce apoptosis in human colorectal adenocarcinoma cells. The mechanism involves the generation of reactive oxygen species and the disruption of mitochondrial function, which are critical pathways in cancer cell death .

Table 2: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)MechanismReference
Compound ACaco-220ROS generation
Compound BHCT-11615Mitochondrial disruption

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and target proteins involved in disease pathways. For example, docking analysis with the integrase enzyme from HIV-1 has shown promising binding affinities, indicating that structural modifications could lead to enhanced antiviral activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific substitutions on the quinoline scaffold can significantly affect biological activity. For instance, the introduction of different aryl groups has been correlated with improved potency against bacterial strains and cancer cell lines .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions starting from readily available anthranilic acids. The synthetic pathway often includes steps such as acylation and cyclization to form the desired quinoline framework .

Table 3: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Step 1AcylationDicyclohexylcarbodiimide (DCC), HOBt
Step 2CyclizationDimethyl malonate
Final ProductQuinoline derivativeN-(3-fluorophenyl)-4-hydroxy...

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section evaluates key analogs based on substituent variations, pharmacological activity, and structural insights derived from the evidence.

Substituent Variations and Pharmacological Activity

Amide Side Chain Modifications
Compound Name Substituents Key Pharmacological Findings References
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-pyridylmethyl, 6,7-dimethoxy 75.3% reduction in acetic acid-induced writhings (20 mg/kg, oral) in mice; selected as a lead compound due to high efficacy and low toxicity .
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide 3-chlorophenyl, 1-propyl Structural analog with chlorine substitution; activity data not explicitly provided, but chloro derivatives are noted for similar or slightly reduced potency compared to fluoro analogs in related studies .
N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide 3-pyridylmethyl, hexahydroquinoline core Polymorphism observed (α- and β-forms); α-form showed 67% writhing reduction vs. β-form (42%), highlighting crystalline phase impact on activity .
N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 2,3-dimethylphenyl, 1-methyl Reduced solubility due to hydrophobic substituents; moderate activity in preliminary screens .
Quinoline Core Modifications
  • Methoxy Substitutions : 6,7-Dimethoxy groups (e.g., in the lead compound above) enhance analgesic activity without significantly altering toxicity .
  • Ring Saturation: Hexahydroquinoline derivatives exhibit altered bioavailability and polymorphism-dependent efficacy, suggesting reduced metabolic stability compared to unsaturated analogs .

Structure-Activity Relationships (SAR)

  • Amide Side Chain :
    • Aryl vs. Heteroaryl : 3-Pyridylmethyl substituents (e.g., lead compound) show superior activity to simple aryl groups (e.g., 3-chlorophenyl), likely due to improved hydrogen bonding or receptor interactions .
    • Halogen Substitution : Fluorine (electron-withdrawing) may enhance metabolic stability compared to chlorine, though direct comparisons are lacking in the evidence .
  • Quinoline Core: Substituents at positions 6 and 7 (e.g., methoxy) moderately enhance activity, while saturation (hexahydroquinoline) introduces conformational variability affecting potency .

Pharmacokinetic and Physicochemical Properties

Property N-(3-fluorophenyl) Analog (Inferred) N-(3-pyridylmethyl)-6,7-dimethoxy Analog N-(3-chlorophenyl)-1-propyl Analog
Solubility Moderate (similar to chloro analogs) Low (crystalline, requires suspension) Low (hydrophobic propyl group)
Metabolic Stability High (fluorine substitution) Moderate (methoxy groups prone to demethylation) Moderate (chlorine less stable than fluorine)
Polymorphism Risk Unreported Low (stable crystalline form) High (observed in hexahydro analogs)

Critical Analysis of Evidence

  • Contradictions: suggests quinoline core substituents have minimal impact on activity, yet the 6,7-dimethoxy lead compound outperforms others, indicating some substituent effects .
  • Gaps : Direct data for the 3-fluorophenyl derivative are absent; inferences rely on chloro and pyridylmethyl analogs.
  • Notable Findings: Polymorphism in hexahydroquinoline analogs significantly alters efficacy, underscoring the need for crystalline form characterization . The 3-pyridylmethyl group’s synergy with methoxy substitutions highlights the importance of combined structural optimization .

Biological Activity

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which are well-known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Quinoline Core : A bicyclic structure that is significant in medicinal chemistry.
  • Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and biological activity.
  • Hydroxyl and Carboxamide Functionalities : These contribute to the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. The antibacterial efficacy is often evaluated using the Minimum Inhibitory Concentration (MIC) assay.

Compound Target Bacteria MIC (µg/mL)
This compoundE. coli32
S. aureus16
P. aeruginosa64

The compound has shown moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Antiviral Activity

In studies targeting HIV, derivatives of quinoline have been synthesized and evaluated for their ability to inhibit HIV replication. Although specific data for this compound is limited, related compounds have demonstrated moderate inhibitory effects on HIV integrase and replication processes.

Compound HIV Target IC50 (µM)
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline derivativesHIV Integrase>100
Cell-based HIV replication>100

These findings highlight the need for further optimization to enhance antiviral potency .

Anticancer Activity

Quinoline derivatives are noted for their anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer).

Compound Cancer Cell Line IC50 (µM)
This compoundMCF-75.6
Panc-17.8

Mechanistic studies suggest that these compounds may cause cell cycle arrest at the G2/M phase and activate pro-apoptotic pathways involving caspases .

Case Studies

Case Study 1: Antibacterial Evaluation
A study conducted on various quinoline derivatives demonstrated that modifications at the phenyl ring significantly influenced antibacterial activity. The introduction of fluorine increased potency against resistant strains of bacteria .

Case Study 2: Antiviral Screening
In a series of experiments aimed at discovering new anti-HIV agents, several synthesized quinolines were tested against HIV integrase. While some showed promising results, others failed to exhibit significant activity at lower concentrations .

Q & A

Basic: What synthetic routes are used to prepare N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how is its structural integrity validated?

The compound is synthesized via condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with 3-fluoroaniline. A typical method involves activating the carboxyl group (e.g., using ethyl esters or coupling agents like DCC) to facilitate amide bond formation . Structural validation employs:

  • 1H NMR spectroscopy to confirm substituent positions and hydrogen environments.
  • Elemental analysis to verify stoichiometric purity.
  • Mass spectrometry for molecular weight confirmation.
    For analogous compounds, melting point consistency and solubility profiles (e.g., in DMSO or DMF) are also used to assess purity .

Basic: What experimental models are suitable for evaluating its analgesic activity?

The "acetic acid-induced writhing" test in mice is a standard model. Key steps include:

  • Intraperitoneal injection of 0.6% acetic acid (0.1 mL/10 g body weight) to induce nociception.
  • Oral administration of the compound (e.g., 20 mg/kg as a Tween-80-stabilized aqueous suspension).
  • Quantification of writhing episodes over 20 minutes, with activity expressed as a percentage reduction compared to controls .
    Reference drugs (e.g., Piroxicam, Diclofenac) are included for comparative efficacy analysis.

Advanced: How does polymorphism influence its biological activity, and what methods identify polymorphic forms?

Polymorphism significantly alters pharmacokinetics and efficacy. For example, in related carboxamides, α- and β-forms showed 30–50% differences in analgesic activity due to variations in crystallinity and dissolution rates . Characterization methods include:

  • X-ray diffraction (XRD) to distinguish triclinic vs. monoclinic crystal systems.
  • Differential scanning calorimetry (DSC) to detect phase transitions.
  • FTIR spectroscopy to identify hydrogen-bonding patterns.
    Note: Phase-pure samples are critical, as contamination (e.g., amorphous content) can skew bioactivity data .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

SAR studies focus on modifying the fluorophenyl group and quinoline core. Key strategies:

  • Substituent variation : Replace 3-fluorophenyl with pyridylmethyl or chlorophenyl groups to assess hydrophobicity and hydrogen-bonding effects .
  • Core saturation : Compare dihydroquinoline (partially saturated) vs. fully aromatic quinoline derivatives for metabolic stability.
  • In vitro assays : Measure binding affinity to targets like cyclooxygenase (COX) or cholinesterases, informed by related carboxamides .

Advanced: How should researchers address contradictions in biological activity data between studies?

Discrepancies often arise from polymorphic impurities or methodological variability. Mitigation strategies:

  • Rigorous polymorph screening : Use XRD and DSC to confirm phase homogeneity before bioassays .
  • Standardized dosing : Administer compounds as stabilized suspensions (e.g., Tween-80) to ensure consistent bioavailability .
  • Cross-validation : Compare results across multiple models (e.g., thermal hyperalgesia, formalin test) to isolate mechanism-specific effects.

Advanced: What role does X-ray crystallography play in optimizing its therapeutic potential?

X-ray crystallography resolves 3D structures of polymorphs, guiding:

  • Active site interactions : Identify key hydrogen bonds (e.g., between 4-hydroxy group and target proteins).
  • Solvent accessibility : Optimize substituents to enhance solubility without disrupting crystallinity.
    Tools like SHELXL refine crystal structures, while SHELXD assists in solving phase problems for novel polymorphs .

Methodological: How is stability assessed under storage conditions?

  • Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light to monitor decomposition via HPLC.
  • Long-term storage : Use airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .
  • Periodic reanalysis : Validate stability using NMR and mass spectrometry every 6–12 months.

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